

Spectroscopic and Structural Elucidation of Nesodine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine is a quinolizidine alkaloid isolated from plants of the Heimia genus, notably Heimia salicifolia and Heimia myrtifolia. These plants have a history of use in traditional medicine, and their constituent alkaloids, including **Nesodine**, have garnered scientific interest for their potential pharmacological activities. This technical guide provides a summary of the available spectroscopic data for **Nesodine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are presented, alongside a visualization of a potential signaling pathway relevant to **Nesodine**'s reported anti-inflammatory properties. This document is intended to serve as a resource for researchers engaged in the study of natural products and the development of new therapeutic agents.

Introduction

Nesodine belongs to the Lythraceae family of alkaloids, characterized by a quinolizidine core structure. It is one of several bioactive alkaloids found in Heimia species[1]. The molecular formula for **Nesodine** is C₂₇H₃₀O₅, with a molecular weight of 434.5 g/mol [2]. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques. This guide focuses on the key spectroscopic data necessary for the identification and characterization of **Nesodine**.



Spectroscopic Data of Nesodine

Comprehensive, experimentally-derived spectroscopic data for **Nesodine** is not readily available in publicly accessible databases. The following tables present the known molecular properties and representative spectroscopic data based on the analysis of closely related Lythraceae alkaloids. It is important to note that while this data provides a strong indication of the expected spectral features of **Nesodine**, experimental verification is essential.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound.

Parameter	Value	Source
Molecular Formula	C27H30O5	PubChem[2]
Molecular Weight	434.5 g/mol	PubChem[2]
Exact Mass	434.20932 g/mol	PubChem[2]
Expected Key Fragments		
[M+H]+	~435.217	Calculated
[M+Na]+	~457.199	Calculated

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts for the key functional groups and structural motifs of **Nesodine** based on related compounds.

¹H NMR (Proton NMR) - Representative Data



Proton Type	Expected Chemical Shift (δ) ppm
Aromatic Protons	6.0 - 7.5
Methine Protons (CH)	2.5 - 5.5
Methylene Protons (CH ₂)	1.0 - 3.0
Methoxy Protons (OCH₃)	3.5 - 4.0

¹³C NMR (Carbon NMR) - Representative Data

Carbon Type	Expected Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)	160 - 180
Aromatic/Olefinic Carbons	100 - 150
Carbons bonded to Oxygen/Nitrogen	50 - 90
Aliphatic Carbons	20 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Range (cm ⁻¹)
3200 - 3600 (broad)
3000 - 3100
2850 - 3000
1700 - 1750
1450 - 1600
1000 - 1300

Experimental Protocols



The following are detailed methodologies for the key experiments required for the spectroscopic analysis of a natural product like **Nesodine**.

Isolation of Nesodine

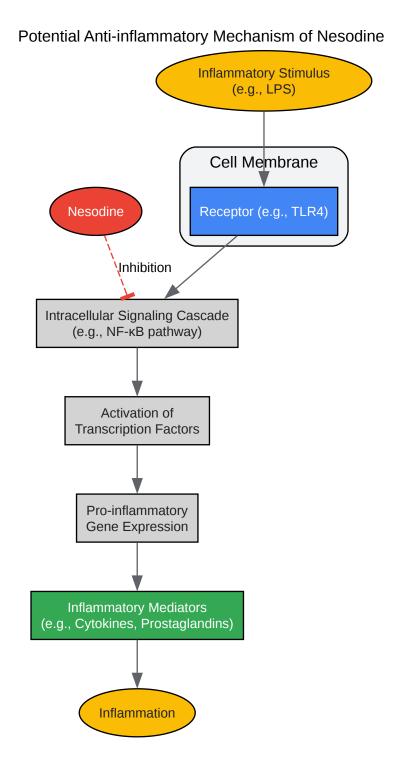
A generalized workflow for the isolation of **Nesodine** from plant material is depicted below.



Workflow for the Isolation of Nesodine Dried and Powdered Plant Material (Heimia sp.) Maceration with Methanol Filtration and Concentration Acid-Base Partitioning Crude Alkaloid Fraction Column Chromatography (Silica Gel) **Eluted Fractions** TLC Analysis

Pure Nesodine





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- 2. Structure elucidation and 1H/13C NMR spectral assignments of four trabectedin related compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Nesodine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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